molecular formula C11H7Cl2NO B6367951 6-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111110-84-9

6-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367951
CAS RN: 1111110-84-9
M. Wt: 240.08 g/mol
InChI Key: VHULXSWSNLMKMM-UHFFFAOYSA-N
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Description

6-(2,3-Dichlorophenyl)-2-hydroxypyridine, or 6-DC-2HP, is an organic compound that has been extensively studied for its wide range of potential applications in scientific research and laboratory experiments. 6-DC-2HP is an aromatic compound that belongs to the class of compounds known as pyridines, which are characterized by their six-membered ring structure containing one nitrogen atom. 6-DC-2HP is a highly versatile compound that is used as a starting material in various synthetic reactions, and has been found to be useful in a variety of biochemical and physiological studies. In

Scientific Research Applications

6-DC-2HP has been studied for its potential applications in a variety of scientific research fields. It has been found to be useful in biochemical and physiological studies, as it can act as a substrate for various enzymes, such as cytochrome P450. It has also been used as a starting material in various synthetic reactions, such as the synthesis of phenylalanine derivatives and the synthesis of aryl amines. In addition, 6-DC-2HP has been studied for its potential applications in the treatment of cancer and other diseases, as well as its potential to act as an inhibitor of certain enzymes.

Mechanism of Action

The exact mechanism of action of 6-DC-2HP is not fully understood, but it is thought to act as a substrate for various enzymes, such as cytochrome P450. It is believed that 6-DC-2HP binds to the active site of the enzyme and undergoes a series of reactions, resulting in the formation of a product. In addition, 6-DC-2HP is thought to act as an inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
6-DC-2HP has been studied for its potential biochemical and physiological effects. It has been found to be useful in the treatment of certain diseases, such as cancer, as it can act as an inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, 6-DC-2HP has been found to be beneficial in the treatment of certain neurological disorders, such as Parkinson’s disease, as it can act as a substrate for various enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

6-DC-2HP is a highly versatile compound that has been found to be useful in a variety of laboratory experiments. It has been found to be relatively stable and is easily synthesized in a single step or two-step process. In addition, it is relatively inexpensive and non-toxic, making it an ideal starting material for various synthetic reactions. However, 6-DC-2HP is not without its limitations, as it is sensitive to light and air, and can easily degrade if not stored properly.

Future Directions

Given the wide range of potential applications of 6-DC-2HP, there are many potential future directions for its research and development. These include further studies of its potential biochemical and physiological effects, as well as its potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, further research into its potential as an inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase, could lead to the development of novel therapeutic agents. Finally, further studies into its potential as a starting material for various synthetic reactions could lead to the development of new and improved drugs, as well as new and improved materials for industrial applications.

Synthesis Methods

6-DC-2HP is synthesized through a multi-step process involving a variety of organic reactions. The first step involves the reaction of 2,3-dichlorophenol with an amine, such as aniline, to form an aminophenol intermediate. This intermediate is then reacted with hydroxylamine to form a hydroxypyridine intermediate, which is then reacted with an acid to form 6-DC-2HP. The synthesis of 6-DC-2HP can be accomplished in a single step using a palladium-catalyzed reaction, or in a two-step process using a copper-catalyzed reaction.

properties

IUPAC Name

6-(2,3-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-1-3-7(11(8)13)9-5-2-6-10(15)14-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULXSWSNLMKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683026
Record name 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111110-84-9
Record name 6-(2,3-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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